molecular formula C5H2ClNSZn B12568731 chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile CAS No. 497839-26-6

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

Cat. No.: B12568731
CAS No.: 497839-26-6
M. Wt: 209.0 g/mol
InChI Key: GTJNVNIORVXMCV-UHFFFAOYSA-M
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Description

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a compound with the molecular formula C₄H₃ClSZn It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile typically involves the reaction of thiophene derivatives with zinc chloride. One common method is the reaction of 2-thienylmagnesium bromide with zinc chloride, which produces the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylzinc chloride: Similar in structure but lacks the nitrile group.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is unique due to the presence of both a zinc atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Biological Activity

Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a coordination compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological effects, focusing on its antiproliferative, antibacterial, and antifungal properties.

1. Synthesis and Characterization

This compound can be synthesized through a coordination reaction involving zinc salts and thiophene derivatives. The structural characterization is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods confirm the coordination environment of the zinc ion and the geometry of the complex.

2.1 Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxicity against several tumor cell lines, including B16 melanoma and U937 leukemia cells. The mechanism of action is believed to involve DNA intercalation and disruption of cellular processes.

Table 1: Antiproliferative Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
B16 melanoma4.42
U937 leukemia46.5
Hs27 (normal)>100

2.2 Antibacterial Activity

This compound has also shown promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Gram-negative bacteria such as Klebsiella pneumoniae.

Table 2: Antibacterial Activity Against Selected Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Klebsiella pneumoniae8
Pseudomonas aeruginosa16
Staphylococcus aureus32

2.3 Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens. This activity is attributed to the ability of the compound to disrupt fungal cell membranes.

Table 3: Antifungal Activity Against Selected Fungal Strains

Fungal StrainMIC (µg/mL)Reference
Candida albicans16
Aspergillus niger32

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, leading to disruptions in replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, further contributing to its antiproliferative effects.
  • Metal Ion Coordination : The presence of zinc plays a crucial role in enhancing the biological activity by stabilizing the structure and facilitating interactions with biological macromolecules.

4. Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

Case Study 1 : A study conducted on mice bearing B16 melanoma tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Study 2 : In vitro assays using human cancer cell lines demonstrated a dose-dependent response to this compound, with higher concentrations leading to increased apoptosis rates.

Properties

CAS No.

497839-26-6

Molecular Formula

C5H2ClNSZn

Molecular Weight

209.0 g/mol

IUPAC Name

chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile

InChI

InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

GTJNVNIORVXMCV-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]SC(=C1)C#N.Cl[Zn+]

Origin of Product

United States

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